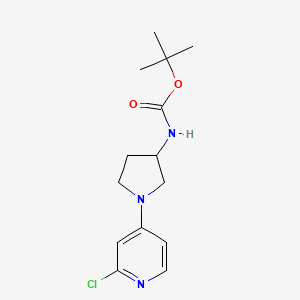
Tert-butyl (1-(2-chloropyridin-4-yl)pyrrolidin-3-yl)carbamate
Vue d'ensemble
Description
Tert-Butyl (2-chloropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H13ClN2O2 . It has an average mass of 228.675 Da and a monoisotopic mass of 228.066559 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 2-chloropyridin-4-yl group .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 282.2±25.0 °C at 760 mmHg, and a melting point of 173-175ºC . It also has a flash point of 124.5±23.2 °C .Applications De Recherche Scientifique
Chiral Synthesis and Heterocycles
Applications of tert-butanesulfinamide in N-heterocycle Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in asymmetric synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds are fundamental in creating structurally diverse molecules that are key to natural products and therapeutic agents, suggesting a potential application area for similar tert-butyl carbamate compounds in stereoselective synthesis (R. Philip et al., 2020).
Environmental Chemistry and Biodegradation
Decomposition of Methyl Tert-Butyl Ether (MTBE) : Research into the decomposition of MTBE, a gasoline additive, using cold plasma reactors indicates a broader interest in the environmental fate and degradation mechanisms of tert-butyl compounds. This area could encompass the study of related tert-butyl carbamates, focusing on their environmental breakdown and potential impact (L. Hsieh et al., 2011).
Drug Discovery and Biological Activity
Pyrrolidine in Drug Discovery : The pyrrolidine scaffold, part of the broader chemical class to which the tert-butyl carbamate compound belongs, is highlighted for its versatility in medicinal chemistry. Compounds featuring pyrrolidine rings are explored for various biological activities, offering a template for designing new biologically active compounds, potentially including variations of the tert-butyl carbamate for therapeutic purposes (Giovanna Li Petri et al., 2021).
Adsorption and Environmental Remediation
Adsorption Studies of MTBE : Given the environmental persistence of MTBE, studies focusing on its adsorption and removal from water shed light on methods for mitigating water pollution by similar organic compounds. This research can guide the development of technologies for the environmental management of tert-butyl carbamate compounds (M. Vakili et al., 2017).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-chloropyridin-4-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)17-10-5-7-18(9-10)11-4-6-16-12(15)8-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBJVFMKATVSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




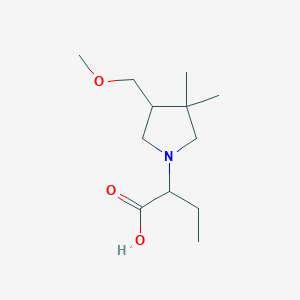
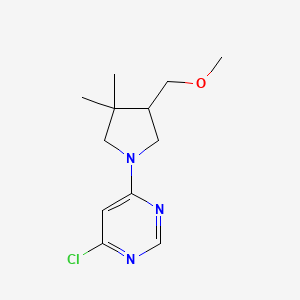
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)
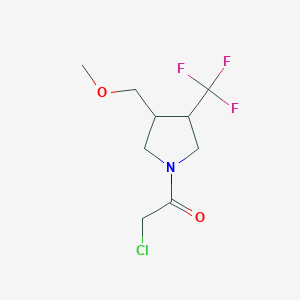
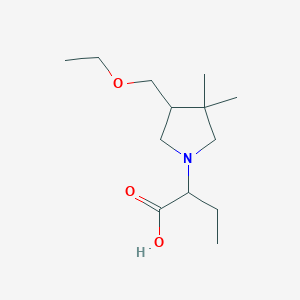
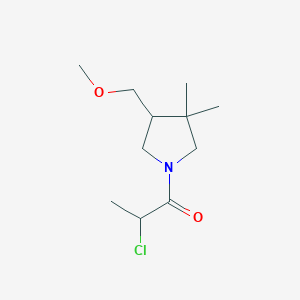
![4-(Methoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1480059.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480061.png)
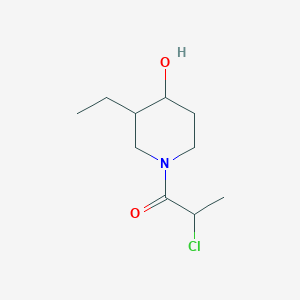
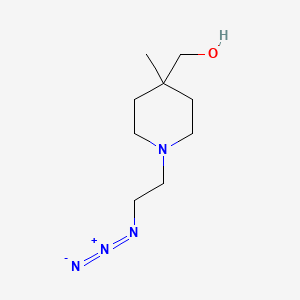
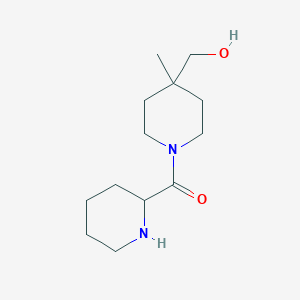
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480069.png)
